Home > Products > Screening Compounds P16981 > 4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid -

4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

Catalog Number: EVT-5413197
CAS Number:
Molecular Formula: C23H18N2O7S2
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-methyl-1-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl-4,5-dihydro-1H-pyrazol-5-one Derivatives

Compound Description: Several derivatives of 3-methyl-1-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl-4,5-dihydro-1H-pyrazol-5-one were synthesized and evaluated for their potential antibacterial activity. These derivatives contain a pyrazolone ring system substituted with an acetyl group linked to a substituted chromen ring through an oxygen atom.

6-nitro-1H-benzo[d]oxazol/thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole-6-yl)ureas/carboxamides

Compound Description: Novel derivatives of 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas and N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphospheno [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides were synthesized. These compounds incorporate a pyrazole ring fused with a dioxaphosphepino ring system, further substituted with various nitrobenzoxazole, urea, and carboxamide groups.

((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate and (2S,3S)-3-(4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)pentan-2-yl-4-methylbenzenesulfonate

Compound Description: Two genotoxic impurities identified in Posaconazole, ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate and (2S,3S)-3-(4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)pentan-2-yl-4-methylbenzenesulfonate, were synthesized and characterized. Both compounds contain a benzenesulfonate group linked to complex structures featuring a tetrahydrofuran ring and multiple triazole rings.

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits selective inhibition for GluN2C- and GluN2D-containing receptors and operates through a noncompetitive mechanism.

Properties

Product Name

4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

IUPAC Name

4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

Molecular Formula

C23H18N2O7S2

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C23H18N2O7S2/c1-14-18(22(26)25(24-14)16-6-8-17(9-7-16)34(28,29)30)12-15-5-10-19(20(13-15)31-2)32-23(27)21-4-3-11-33-21/h3-13H,1-2H3,(H,28,29,30)/b18-12+

InChI Key

DZYYBRZBNQEGCC-LDADJPATSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=CC=C(C=C4)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=CC=C(C=C4)S(=O)(=O)O

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=CC=C(C=C4)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.